molecular formula C23H41NO2 B099290 Tetrabutylammonium benzoate CAS No. 18819-89-1

Tetrabutylammonium benzoate

Cat. No.: B099290
CAS No.: 18819-89-1
M. Wt: 363.6 g/mol
InChI Key: WGYONVRJGWHMKV-UHFFFAOYSA-M
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Description

Tetrabutylammonium benzoate is an organic compound with the chemical formula C23H41NO2. It is a white crystalline powder or crystalline solid that is stable at room temperature. This compound is soluble in organic solvents such as ether, alcohol, and chloroform, but only slightly soluble in water. This compound is known for its excellent thermal stability and resistance to chemical corrosion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium benzoate is typically synthesized by reacting benzoic acid with tetrabutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C7H6O2+(C4H9)4N(C4H9)4NC7H5O2\text{C}_7\text{H}_6\text{O}_2 + \text{(C}_4\text{H}_9\text{)}_4\text{N} \rightarrow \text{(C}_4\text{H}_9\text{)}_4\text{N}\text{C}_7\text{H}_5\text{O}_2 C7​H6​O2​+(C4​H9​)4​N→(C4​H9​)4​NC7​H5​O2​

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where benzoic acid and tetrabutylamine are mixed in precise stoichiometric ratios. The reaction is typically carried out at elevated temperatures to enhance the reaction rate and yield. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tetrabutylammonium benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced species.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate derivatives, while reduction may produce different amine derivatives .

Scientific Research Applications

Tetrabutylammonium benzoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Tetraethylammonium benzoate: Similar in structure but with ethyl groups instead of butyl groups.

    Tetrabutylammonium bromide: Used as a phase-transfer catalyst and has similar applications in organic synthesis.

Uniqueness: Tetrabutylammonium benzoate is unique due to its specific combination of tetrabutylammonium and benzoate ions, which confer distinct properties such as enhanced thermal stability and solubility in organic solvents. This makes it particularly useful in applications requiring these specific characteristics .

Properties

IUPAC Name

tetrabutylazanium;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYONVRJGWHMKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450663
Record name Tetrabutylammonium benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18819-89-1
Record name Tetrabutylammonium benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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